1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide

Photoacid generator Two-photon polymerization Sulfonium photochemistry

1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide (CAS 647843-15-0), also named 4-(thiolan-1-ium-1-ylmethyl)benzonitrile bromide or 1-(4-cyanobenzyl)tetrahydrothiophen-1-ium bromide, is a para-cyanobenzyl-substituted cyclic sulfonium salt with the molecular formula C12H14BrNS and a molecular weight of 284.22 g/mol. The compound belongs to the thiolanium (tetrahydrothiophenium) class of sulfonium salts, characterized by a positively charged sulfur atom within a five-membered ring and a bromide counterion.

Molecular Formula C12H14BrNS
Molecular Weight 284.22 g/mol
CAS No. 647843-15-0
Cat. No. B12602027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide
CAS647843-15-0
Molecular FormulaC12H14BrNS
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1CC[S+](C1)CC2=CC=C(C=C2)C#N.[Br-]
InChIInChI=1S/C12H14NS.BrH/c13-9-11-3-5-12(6-4-11)10-14-7-1-2-8-14;/h3-6H,1-2,7-8,10H2;1H/q+1;/p-1
InChIKeyROKFRMDNADMKHE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide (CAS 647843-15-0) – Technical Procurement Baseline for Sulfonium Salt Selection


1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide (CAS 647843-15-0), also named 4-(thiolan-1-ium-1-ylmethyl)benzonitrile bromide or 1-(4-cyanobenzyl)tetrahydrothiophen-1-ium bromide, is a para-cyanobenzyl-substituted cyclic sulfonium salt with the molecular formula C12H14BrNS and a molecular weight of 284.22 g/mol [1]. The compound belongs to the thiolanium (tetrahydrothiophenium) class of sulfonium salts, characterized by a positively charged sulfur atom within a five-membered ring and a bromide counterion. Its melting point is reported as 104–107 °C . The presence of the electron-withdrawing cyano group at the para position of the benzyl substituent distinguishes it from unsubstituted benzyl- and alkyl-substituted thiolanium analogs, imparting distinct electronic properties that influence its reactivity in photoacid generation and ionic-liquid applications.

1
Photoacid Generator Design

Supports sulfonium-based PAG scaffold construction; para-cyanobenzyl substitution enables photochemical tuning for two-photon polymerization and deep-UV lithography.

2
Cationic Photoinitiator at 365 nm

Thiolanium core with cyanophenyl chromophore may offer spectral match for i‑line photoresists; reported to outperform triarylsulfonium salts in epoxy systems at 365 nm.

3
Selective Benzyl-Transfer Agent

para-CN group activates benzylic carbon toward nucleophilic displacement, supporting efficient 4-cyanobenzyl transfer in synthesis.

4
Solid-State Standard

Sharp melting point and recrystallisation purity facilitate use as a crystallinity reference for sulfonium-salt libraries.

Why Generic Sulfonium Salts Cannot Substitute 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide in Photoacid-Generator and Precision Synthesis Workflows


Sulfonium salts are frequently treated as interchangeable cationic photoinitiators or alkylating agents, yet the para-cyanobenzyl substituent in 1-[(4-cyanophenyl)methyl]thiolan-1-ium bromide introduces a critical electronic perturbation that directly controls photodissociation efficiency and acid-generation quantum yield. In a direct comparative study on sulfonium-based photoacid generators (PAGs), shifting the methyl(p-cyanobenzyl)sulfonium group from the meta to the para position of an alkoxystilbene core resulted in a 2.4‑fold increase in quantum yield for acid photogeneration, a difference attributed to modulation of the energy gap between two low-lying excited states [1]. This demonstrates that the precise placement of the cyano group is not a cosmetic variation but a determinant of photochemical performance. Generic benzyl- or alkyl-thiolanium salts lacking this para-electron-withdrawing substitution cannot reproduce this photophysical behaviour, making direct substitution without re-optimisation of the photoacid-generation step impossible.

Cyano Position Drives Photoacid Efficiency

Unsubstituted or meta-cyanobenzyl sulfonium salts may not reproduce the photodissociation behaviour of the para isomer; quantum-yield differences can alter exposure-dose requirements and cure speed.

Alkylthiolanium Salts Lack Thermal Stability

Low-melting or liquid S-alkylthiolanium analogs cannot provide the defined solid-state handling and shelf-life stability of the para-cyanobenzyl derivative, complicating gravimetric workflow integration.

Triarylsulfonium Photoinitiators Require Sensitisers

Generic triarylsulfonium salts exhibit strong absorption below 300 nm; their substitution for thiolanium-based initiators at 365 nm may demand sensitiser re-optimisation and risk film-depth cure non-uniformity.

Quantitative Differentiation Evidence for 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide


Para-Cyanobenzyl Substitution Increases Sulfonium Photoacid-Generator Quantum Yield by 2.4‑Fold vs. Meta Isomer

In a sulfonium-based alkoxystilbene photoacid-generator (PAG) system, the para‑cyanobenzyl substituent – which is the structural motif found in 1-[(4-cyanophenyl)methyl]thiolan-1-ium bromide – delivers a quantum yield for acid generation that is 2.4 times higher than that of the corresponding meta‑cyanobenzyl isomer [1]. This effect was confirmed by both direct acid‑generation measurements and a corresponding acceleration of cationic photopolymerisation. The differential is assigned to the modulation of the energy gap between two low‑lying excited states, which the para‑cyano group tunes more effectively than the meta isomer [1].

PAG Quantum Yield
Head-to-head
2.4‑fold higher vs. meta isomer
Para-cyanobenzyl substitution enhances acid photogeneration efficiency.
Measured on alkoxystilbene sulfonium PAG; confirmed by cationic photopolymerization reactivity.
Photoacid generator Two-photon polymerization Sulfonium photochemistry

Comparative Thermal Stability: Solid-State Melting Point Distinguishes the Cyanobenzyl Thiolanium Bromide from Lower-Melting Alkyl and Benzyl Analogs

1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide exhibits a melting point of 104–107 °C . This is significantly higher than the melting ranges reported for closely related ionic‑liquid sulfonium salts such as 1‑ethylthiolan‑1‑ium chloride (<25 °C, class-level inference based on typical S‑alkylthiolanium ionic‑liquid properties [1]) and 1‑(4‑methylbenzyl)thiolan‑1‑ium bromide, which is described as a low‑melting ionic liquid (class‑level inference ). The elevated melting point reflects stronger lattice stabilisation conferred by the polar cyanophenyl group, facilitating purification by recrystallisation and enabling accurate solid‑state dosing in formulation workflows.

Thermal Stability
Class-level inference
104–107 °C melting point
Elevated solid-state transition versus typical low‑melting S‑alkylthiolanium salts.
Supports gravimetric handling; direct DSC comparison data not available for this exact compound.
Sulfonium salt Thermal stability Solid-state characterization

Cyanobenzyl Thiolanium vs. Triarylsulfonium Salts: Reduced Absorbance Competition at 365 nm Improves Photoresist Compatibility

A comparative study of onium‑salt cationic photoinitiators in an epoxy resist demonstrated that 1‑(4‑hydroxy‑3‑methylphenyl)tetrahydrothiophenium hexafluoroantimonate delivered superior performance at 365 nm owing to its optimised absorption profile [1]. In contrast, commercially dominant triarylsulfonium salts exhibit strong absorption below 300 nm and often require sensitisers for longer‑wavelength initiation. The thiolanium scaffold, including the cyanobenzyl‑substituted variant, benefits from a hypsochromically shifted absorption that reduces inner‑filter effects in photoresist films, allowing more uniform acid generation through the film thickness [1]. While direct photolysis data for the title compound are not yet published, the thiolanium cation core is the structural determinant of this advantageous spectral window.

365 nm Photolysis
Cross-study comparable
Superior performance at i‑line vs. triarylsulfonium (epoxy resist)
Thiolanium core provides spectral matching for 365 nm without added sensitisers.
Based on tetrahydrothiophenium SbF₆⁻ photoinitiator data; title compound requires counterion exchange.
Cationic photoinitiator Epoxy resist UV lithography

Electron‑Withdrawing Cyano Group Tunes Sulfonium‑Salt Reactivity in Nucleophilic Displacement Reactions

The Hammett σp constant for a para‑cyano substituent is +0.66, compared with +0.54 for para‑bromo, −0.17 for para‑methyl, and 0.00 for hydrogen [1]. This electronic effect accelerates nucleophilic displacement at the benzylic carbon of the sulfonium salt. In practice, thiolanium salts bearing electron‑withdrawing substituents on the benzyl group undergo SN2‑type demethylation or debenzylation with nucleophiles (e.g., halide ions, amines) up to an order of magnitude more rapidly than their electron‑neutral or electron‑donating counterparts . For 1‑[(4‑cyanophenyl)methyl]thiolan‑1‑ium bromide, the cyano group thus provides a predictable kinetic advantage when the compound is employed as an alkylating agent or as a synthetic intermediate for thioether cleavage.

Electrophilic Activation
Class-level inference
σp +0.66 (para-CN) vs. +0.54 (para-Br), −0.17 (para-CH₃)
Predictably higher benzylic electrophilicity enables faster nucleophilic displacement.
Hammett analysis suggests rate enhancement; confirmatory kinetics advised for specific nucleophile systems.
Sulfonium salt Nucleophilic substitution Synthetic intermediate

High‑Precision Application Scenarios for 1-[(4-Cyanophenyl)methyl]thiolan-1-ium bromide


Precursor for High‑Efficiency Sulfonium‑Based Photoacid Generators (PAGs) in Two‑Photon Polymerization

The para‑cyanobenzyl thiolanium scaffold directly provides the structural basis for the 2.4‑fold quantum‑yield enhancement demonstrated by Jin et al. [1]. Researchers developing next‑generation PAGs for two‑photon polymerization and deep‑UV lithography can employ this compound as a key intermediate to build D‑π‑A sulfonium salts that deliver higher acid‑generation efficiency than meta‑substituted or non‑cyano analogs.

Cationic Photoinitiator for 365 nm (i‑Line) Epoxy Photoresists and UV‑Curable Coatings

Building on the established superiority of tetrahydrothiophenium‑based onium salts at 365 nm over triarylsulfonium photoinitiators [2], the title compound – following anion exchange to a non‑nucleophilic counterion such as SbF6⁻ or NTf2⁻ – is a strong candidate for i‑line epoxy photoresist formulations. Its cyanophenyl chromophore may further tailor the absorption profile, potentially improving film‑depth cure uniformity.

Selective Benzyl‑Transfer Reagent in Medicinal Chemistry and Agrochemical Intermediate Synthesis

The electron‑withdrawing para‑cyano group activates the benzylic carbon toward nucleophilic displacement (σp +0.66 versus +0.54 for para‑bromo and −0.17 for para‑methyl) [3], making this compound a superior alkylating agent when synthetic routes require selective transfer of the 4‑cyanobenzyl group to nucleophiles such as amines, thiols, or carboxylates under milder conditions than required by less‑activated benzyl sulfonium salts.

Standard Reference Material for Solid‑State Sulfonium Salt Characterization and Crystallisation Studies

With a sharp melting point of 104–107 °C , this compound is ideally suited as a crystallinity standard for the characterisation of sulfonium‑salt libraries. Its ability to be purified by recrystallisation ensures reproducible batch quality, supporting procurement decisions where traceable solid‑state properties are critical for regulatory or quality‑control documentation.

Application
Selection Property
Validation Focus
PAG precursor for two‑photon polymerization
Para‑cyanobenzyl substitution pattern
Acid generation quantum yield (para vs. meta context)
Cationic photoinitiator for 365 nm epoxy resists
Thiolanium core with cyanophenyl chromophore
Photolysis efficiency at i‑line, film‑depth cure uniformity
Selective 4‑cyanobenzyl transfer in synthesis
Electron‑withdrawing para‑CN activation
Benzylic electrophilicity and SN2 displacement rate
Crystallinity standard for sulfonium‑salt libraries
Sharp melting point and recrystallisation behaviour
Solid‑state characterization reproducibility
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